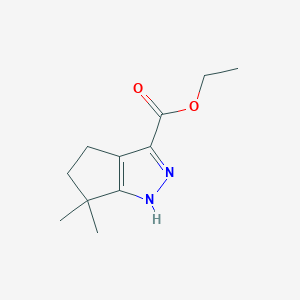
1-(Pyridin-4-yl)butan-2-ol
Vue d'ensemble
Description
“1-(Pyridin-4-yl)butan-2-ol” is a chemical compound with the molecular formula C9H13NO . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyridine derivatives, including “1-(Pyridin-4-yl)butan-2-ol”, has been studied extensively. One method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular structure of “1-(Pyridin-4-yl)butan-2-ol” consists of a pyridine ring attached to a butan-2-ol chain . The InChI code for this compound is 1S/C9H13NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6,9,11H,2,7H2,1H3 .Chemical Reactions Analysis
Pyridine derivatives, including “1-(Pyridin-4-yl)butan-2-ol”, can undergo various chemical reactions. For instance, they can be oxyfunctionalized using whole cells of Burkholderia sp. MAK1 . This process converts different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another study reported that pyridin-4-ol yields a product of attack at the nitrogen atom .Physical And Chemical Properties Analysis
“1-(Pyridin-4-yl)butan-2-ol” is a liquid at room temperature . It has a molecular weight of 151.21 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Interactions
Synthesis of Derivatives : 1-(Pyridin-4-yl)butan-2-ol is used in the synthesis of various derivatives. For example, it was involved in the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives, indicating its utility in creating compounds with functional groups at the bridging carbon atom (Kuznetsov, Mazhed, & Serova, 2010).
Hydrogen Bonding Studies : Infrared spectroscopic measurements have been used to study the hydrogen bonding between pyridine and alcohols, including butan-2-ol. These studies help understand the enthalpy of hydrogen bonding association (Findlay & Kidman, 1965).
NMR Studies of Association : 1H NMR titration methods explored through-space and through-bond effects in the association of diols with pyridine. This study contributes to understanding molecular interactions in compounds like butan-2-ol (Lomas, 2011).
Thermodynamics of Binary Systems : Thermodynamic studies of binary systems containing amines and alcohols, including butan-1-ol, have been conducted to understand the interactions and properties of these mixtures (Findlay & Copp, 1969).
Material Science and Catalysis
Electrospun Nanofibers : Research on the assembly of polymeric-based ternary europium (III) complex systems in electrospun nanofibers, involving 1-(pyridin-2-yl)butan-2-ol derivatives, demonstrates its potential in creating novel optical sensing structures (Li et al., 2019).
Catalysis and Synthesis of Complexes : 1-(Pyridin-4-yl)butan-2-ol has been utilized in the synthesis of nonanuclear Ni(II) clusters, indicating its role in the formation of complex molecular structures which could have implications in catalysis (Massard, Rogez, & Braunstein, 2014).
Propriétés
IUPAC Name |
1-pyridin-4-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6,9,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOGGZOXAQTIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine](/img/structure/B1399486.png)
![2-Chloro-3-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1399487.png)
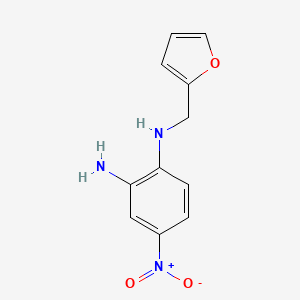

amine](/img/structure/B1399491.png)

![(6-Methoxy-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1399493.png)


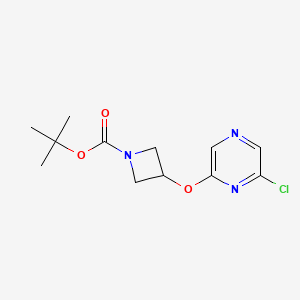
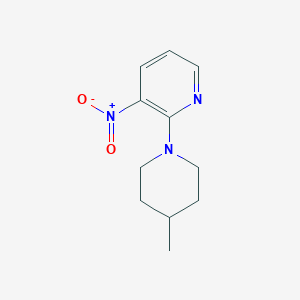
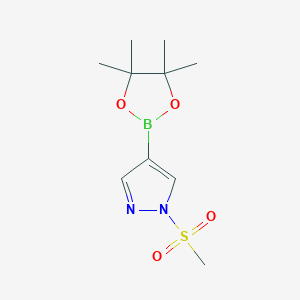
![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)
